molecular formula C13H21NO3 B253445 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol

1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol

Cat. No. B253445
M. Wt: 239.31 g/mol
InChI Key: MROZGJJLUZDWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is a widely studied compound in the field of pharmacology due to its potential therapeutic applications.

Mechanism of Action

1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol works by selectively blocking the beta-2 adrenergic receptors in the body. These receptors are responsible for regulating the dilation and constriction of the airways in the lungs, as well as the contraction and relaxation of the heart muscle. By blocking these receptors, 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol can help to reduce the symptoms of asthma and other respiratory disorders, as well as improve heart function in patients with cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol include a reduction in bronchospasm, an increase in airway diameter, and a decrease in mucus production in the lungs. It also helps to improve heart function by reducing heart rate and blood pressure. However, it should be noted that the effects of this compound are selective to the beta-2 adrenergic receptors and do not affect the other adrenergic receptors in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol in lab experiments is its selectivity for the beta-2 adrenergic receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other adrenergic receptors in the body. However, one limitation of using this compound is its potential for off-target effects, particularly at high doses. Therefore, it is important to carefully control the dosage and concentration of the compound in lab experiments to avoid unwanted effects.

Future Directions

There are several future directions for the study of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol. One area of research is the development of more selective beta-2 adrenergic receptor antagonists with fewer off-target effects. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as diabetes and obesity. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different physiological systems in the body.

Synthesis Methods

The synthesis of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol involves the reaction of 4-methoxyphenol with allyl bromide to form 4-allyloxyanisole. This compound is then reacted with isopropylamine to form 1-(isopropylamino)-4-allyloxybenzene. Finally, the compound is subjected to a reduction reaction using sodium borohydride to form 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol.

Scientific Research Applications

1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It is also being studied for its potential use in the treatment of heart failure, hypertension, and other cardiovascular diseases.

properties

Product Name

1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13/h4-7,10-11,14-15H,8-9H2,1-3H3

InChI Key

MROZGJJLUZDWPG-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)OC)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.